molecular formula C24H23N3O5 B11471313 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11471313
M. Wt: 433.5 g/mol
InChI Key: VRISDNOVBZZIIK-UHFFFAOYSA-N
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Description

13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including hydroxy, methoxy, and triazatricyclo moieties, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves a multi-step process. One common method starts with the reaction of 2-hydroxybenzaldehyde and 4-methoxybenzaldehyde with appropriate amines under acidic or basic conditions to form the corresponding Schiff bases. These intermediates are then subjected to cyclization reactions, often involving the use of catalysts such as Lewis acids or transition metals, to form the tricyclic core. The final steps usually involve oxidation and functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of solvents, reagents, and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazatricyclo core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds, π-π interactions, and coordinate with metal ions contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: shares similarities with other tricyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and tricyclic structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C24H23N3O5/c1-25-20-18(23(29)26(2)24(25)30)19(14-8-10-15(31-3)11-9-14)27-12-13-32-22(21(20)27)16-6-4-5-7-17(16)28/h4-11,22,28H,12-13H2,1-3H3

InChI Key

VRISDNOVBZZIIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5O

Origin of Product

United States

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